molecular formula C15H22N2Na2O17P2 B12402590 UDP-Galactose (disodium)

UDP-Galactose (disodium)

Cat. No.: B12402590
M. Wt: 610.27 g/mol
InChI Key: PKJQEQVCYGYYMM-WEYCDEQQSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine diphosphate galactose (disodium) is a nucleotide sugar involved in the metabolism of galactose. It plays a crucial role in the biosynthesis of glycoproteins and glycolipids by serving as a donor substrate for galactosyltransferases. This compound is essential in various biological processes, including the Leloir pathway of galactose metabolism, where it interconverts with uridine diphosphate glucose.

Preparation Methods

Synthetic Routes and Reaction Conditions

Uridine diphosphate galactose (disodium) can be synthesized through enzymatic reactions involving uridine diphosphate glucose and galactose-1-phosphate. The key enzymes involved in this process are galactokinase, galactose-1-phosphate uridylyltransferase, and uridine diphosphate glucose 4-epimerase . The reaction conditions typically include the presence of adenosine triphosphate (ATP) and magnesium ions to facilitate the phosphorylation and transfer reactions.

Industrial Production Methods

Industrial production of uridine diphosphate galactose (disodium) often involves microbial fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes to convert galactose into uridine diphosphate galactose efficiently. The fermentation broth is then subjected to purification processes to isolate and crystallize the compound .

Chemical Reactions Analysis

Types of Reactions

Uridine diphosphate galactose (disodium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Epimerization: Requires uridine diphosphate glucose 4-epimerase and co-factors such as nicotinamide adenine dinucleotide (NAD+).

    Glycosylation: Utilizes galactosyltransferases and acceptor molecules such as proteins or lipids.

    Hydrolysis: Can be catalyzed by acids or specific hydrolase enzymes.

Major Products Formed

Scientific Research Applications

Uridine diphosphate galactose (disodium) has a wide range of applications in scientific research:

Mechanism of Action

Uridine diphosphate galactose (disodium) exerts its effects primarily through its role as a donor substrate for galactosyltransferases. These enzymes transfer galactose residues from uridine diphosphate galactose to acceptor molecules, forming glycosidic bonds. This process is crucial for the biosynthesis of glycoproteins and glycolipids, which are essential for various cellular functions . The molecular targets include proteins and lipids that undergo glycosylation, and the pathways involved are part of the broader nucleotide sugar metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine diphosphate galactose (disodium) is unique in its specific role in transferring galactose residues, which is distinct from other nucleotide sugars that transfer different monosaccharides. Its involvement in the Leloir pathway and its specific substrate specificity for galactosyltransferases highlight its unique function in glycosylation processes .

Properties

Molecular Formula

C15H22N2Na2O17P2

Molecular Weight

610.27 g/mol

IUPAC Name

disodium;[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5?,6-,8+,9+,10-,11?,12?,13-,14-;;/m1../s1

InChI Key

PKJQEQVCYGYYMM-WEYCDEQQSA-L

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3C([C@@H]([C@H](C(O3)CO)O)O)O)O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.